molecular formula C18H24NNaO9 B12287650 Mexiletine N-carbonyloxy beta-D-glucuronide sodium salt

Mexiletine N-carbonyloxy beta-D-glucuronide sodium salt

Cat. No.: B12287650
M. Wt: 421.4 g/mol
InChI Key: HEJJSRPFAUQEMM-UHFFFAOYSA-M
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Preparation Methods

The preparation of Mexiletine N-carbonyloxy beta-D-glucuronide sodium salt involves synthetic routes that include the reaction of Mexiletine with beta-D-glucuronic acid derivatives under specific conditions. The reaction typically requires the presence of a base and a solvent to facilitate the formation of the glucuronide conjugate . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Mexiletine N-carbonyloxy beta-D-glucuronide sodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like methanol or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mexiletine N-carbonyloxy beta-D-glucuronide sodium salt has a wide range of scientific research applications, including:

    Chemistry: It is used as a biochemical reagent in various chemical reactions and studies.

    Biology: It is employed in proteomics research to study protein interactions and functions.

    Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new biochemical products and processes.

Properties

Molecular Formula

C18H24NNaO9

Molecular Weight

421.4 g/mol

IUPAC Name

sodium;6-[1-(2,6-dimethylphenoxy)propan-2-ylcarbamoyloxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C18H25NO9.Na/c1-8-5-4-6-9(2)14(8)26-7-10(3)19-18(25)28-17-13(22)11(20)12(21)15(27-17)16(23)24;/h4-6,10-13,15,17,20-22H,7H2,1-3H3,(H,19,25)(H,23,24);/q;+1/p-1

InChI Key

HEJJSRPFAUQEMM-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)NC(=O)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

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